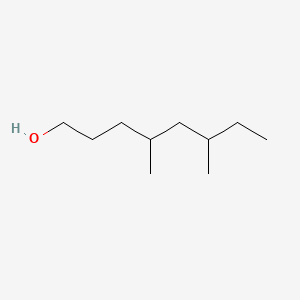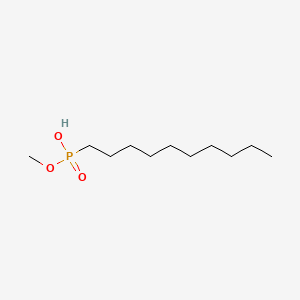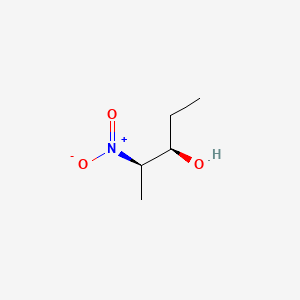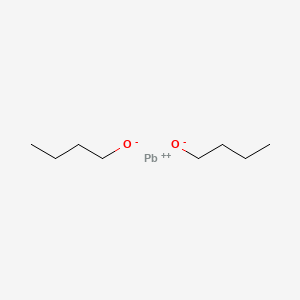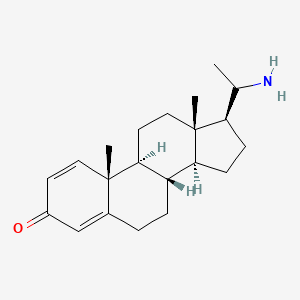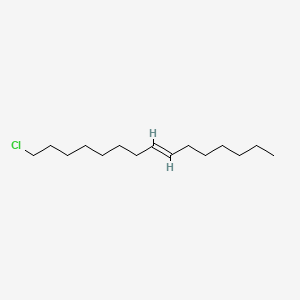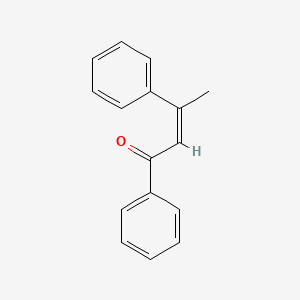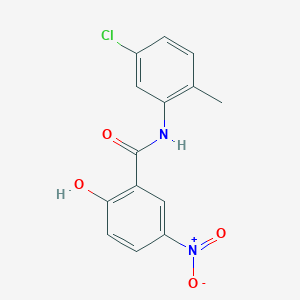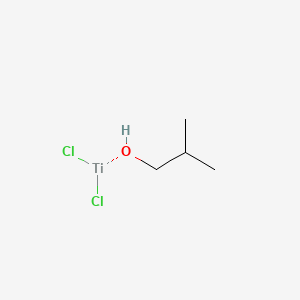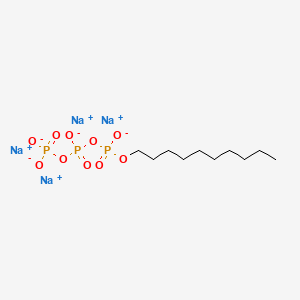
Triphosphoric acid, decyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, decyl ester, sodium salt is a chemical compound that belongs to the family of phosphoric acid esters. It is a derivative of triphosphoric acid, where one of the hydrogen atoms is replaced by a decyl group and the compound is neutralized with sodium. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, decyl ester, sodium salt typically involves the esterification of triphosphoric acid with decanol, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:
H5P3O10+C10H21OH→C10H21O5P3H4+H2O
C10H21O5P3H4+NaOH→C10H21O5P3Na+H2O
The reaction is typically carried out under controlled temperature and pH conditions to ensure complete esterification and neutralization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where triphosphoric acid and decanol are mixed in the presence of a catalyst. The mixture is then neutralized with sodium hydroxide, and the product is purified through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, decyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding triphosphoric acid and decanol.
Oxidation: The decyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and decanol.
Oxidation: Decanoic acid and triphosphoric acid.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Triphosphoric acid, decyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersing agents.
Mechanism of Action
The mechanism of action of triphosphoric acid, decyl ester, sodium salt primarily involves its surfactant properties. The decyl group interacts with hydrophobic molecules, while the triphosphoric acid moiety interacts with hydrophilic molecules, allowing the compound to stabilize emulsions and disperse particles. This dual interaction facilitates various biochemical and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Triphosphoric acid, octyl ester, sodium salt
- Triphosphoric acid, dodecyl ester, sodium salt
- Pyrophosphoric acid, decyl ester, sodium salt
Uniqueness
Triphosphoric acid, decyl ester, sodium salt is unique due to its specific chain length (decyl group), which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications compared to its shorter or longer chain analogs.
Properties
CAS No. |
69029-41-0 |
|---|---|
Molecular Formula |
C10H21Na4O10P3 |
Molecular Weight |
486.15 g/mol |
IUPAC Name |
tetrasodium;[[decoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H25O10P3.4Na/c1-2-3-4-5-6-7-8-9-10-18-22(14,15)20-23(16,17)19-21(11,12)13;;;;/h2-10H2,1H3,(H,14,15)(H,16,17)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
KCWFIIWWMQUSCD-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


